(2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone
CAS No.: 1219981-43-7
Cat. No.: VC2845343
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219981-43-7 |
|---|---|
| Molecular Formula | C10H11ClN2O2 |
| Molecular Weight | 226.66 g/mol |
| IUPAC Name | (2-chloropyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone |
| Standard InChI | InChI=1S/C10H11ClN2O2/c11-9-8(2-1-4-12-9)10(15)13-5-3-7(14)6-13/h1-2,4,7,14H,3,5-6H2 |
| Standard InChI Key | JVXYNYAAJNPFGM-UHFFFAOYSA-N |
| SMILES | C1CN(CC1O)C(=O)C2=C(N=CC=C2)Cl |
| Canonical SMILES | C1CN(CC1O)C(=O)C2=C(N=CC=C2)Cl |
Introduction
(2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone is a synthetic organic compound with a complex structure, featuring both pyridine and pyrrolidine rings. This compound is of interest in various fields of chemistry and pharmacology due to its unique molecular structure and potential applications.
Synonyms
-
(S)-(2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone
-
(2-Chloro-pyridin-3-yl)-((S)-3-hydroxy-pyrrolidin-1-yl)-methanone
-
(2-chloropyridin-3-yl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
-
AKOS024464701
Chemical Synthesis
The synthesis of (2-chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone typically involves the reaction of a chloropyridine derivative with a hydroxypyrrolidine derivative. This process may involve various catalysts and conditions to achieve the desired stereochemistry and yield.
Potential Applications
While specific applications of this compound are not widely documented, compounds with similar structures are often explored for their pharmacological properties, including potential roles in drug development for neurological or inflammatory disorders.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | IUPAC Name |
|---|---|---|---|
| (2-Chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone | CHClNO | 226.66 g/mol | (2-chloropyridin-3-yl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |
| (2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone | CHClNO | 240.68 g/mol | (2-chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone |
| (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | CHClNO | 210.66 g/mol | (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone |
Research Findings
Research on (2-chloropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone is limited, but compounds with similar structures have been studied for their potential therapeutic applications. The presence of a hydroxyl group on the pyrrolidine ring may contribute to its solubility and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume